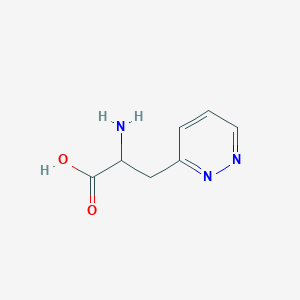

3-Pyridazinealanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

89853-75-8 |

|---|---|

Molecular Formula |

C7H9N3O2 |

Molecular Weight |

167.17 g/mol |

IUPAC Name |

2-amino-3-pyridazin-3-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-6(7(11)12)4-5-2-1-3-9-10-5/h1-3,6H,4,8H2,(H,11,12) |

InChI Key |

BGMINVIHGGTWEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=C1)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Pyridazinealanine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Pyridazinealanine is a synthetic amino acid of interest in medicinal chemistry and drug development due to the presence of the pyridazine moiety, a heterocycle known for a wide range of biological activities. A thorough understanding of its physicochemical properties is fundamental for its application in pharmaceutical sciences, influencing aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound. Due to the limited availability of experimental data in public literature, this document focuses on the detailed experimental protocols for the determination of these properties, providing a roadmap for researchers.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 167.17 g/mol |

| Melting Point | To be determined experimentally |

| Boiling Point | To be determined experimentally |

| pKa | To be determined experimentally |

| Aqueous Solubility | To be determined experimentally |

| Partition Coefficient (logP) | To be determined experimentally |

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated digital instrument.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. For a pure substance, this range should be narrow (less than 1 °C).

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. For an amino acid like this compound, which has both an acidic carboxylic group and a basic amino group, as well as the pyridazine ring which can also be protonated, multiple pKa values are expected.

Methodology: Potentiometric Titration [1]

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

-

Apparatus: A calibrated pH meter with a combination glass electrode and a magnetic stirrer. A burette is used to add the titrant.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffer regions on the titration curve.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects the bioavailability of a drug candidate.

Methodology: Shake-Flask Method [2][3]

-

Procedure: An excess amount of solid this compound is added to a known volume of purified water (or a specific buffer solution) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Analysis: The suspension is then filtered to remove the undissolved solid. The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of the Partition Coefficient (logP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. It is expressed as its logarithm (logP) and is a key indicator of a compound's lipophilicity.

Methodology: Shake-Flask Method [4][5]

-

Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually water). This solution is then mixed with the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken to allow for the partitioning of the solute between the two phases until equilibrium is reached.

-

Phase Separation and Analysis: The two phases are separated, and the concentration of this compound in each phase is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[4]

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel amino acid such as this compound.

Caption: Workflow for the physicochemical characterization of this compound.

Biological Context and Potential Signaling Pathways

Pyridazine and its derivatives are known to exhibit a wide range of biological activities, including but not limited to antimicrobial, anti-inflammatory, and anticancer effects. The incorporation of the pyridazine moiety into an alanine structure suggests that this compound could act as an antagonist or a mimetic of natural amino acids, potentially interfering with metabolic or signaling pathways that are dependent on amino acid transport or recognition.

While specific signaling pathways involving this compound have not been elucidated in the available literature, a logical starting point for investigation would be to screen for its effects on pathways where amino acids play a crucial role, such as:

-

mTOR Signaling: This pathway is a central regulator of cell growth, proliferation, and metabolism and is sensitive to amino acid concentrations.

-

Amino Acid Transporter Systems: this compound could compete with natural amino acids for transport into cells, thereby affecting intracellular amino acid levels and dependent processes.

-

Enzyme Inhibition: The compound could act as an inhibitor for enzymes that utilize amino acids as substrates.

The following diagram outlines a general experimental approach to investigate the biological activity of this compound.

Caption: Experimental workflow for investigating the biological activity of this compound.

Conclusion

This technical guide provides a framework for understanding and determining the essential physicochemical properties of this compound. While experimental data is currently sparse, the detailed protocols and logical workflows presented herein offer a clear path for researchers to characterize this and other novel amino acid derivatives. Such characterization is a prerequisite for any further investigation into the biological activities and potential therapeutic applications of these compounds.

References

- 1. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 2. Experimental and theoretical study of adsorption of synthesized amino acid core derived surfactants at an air/water interface - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. Aminopyridazine | C4H5N3 | CID 230373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyridazin-3-amine synthesis - chemicalbook [chemicalbook.com]

Elucidating the Structure of Novel Heterocyclic Amino Acids: A Technical Guide Focused on the Pyridazine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents frequently leads to the exploration of unique chemical scaffolds. Heterocyclic amino acids, particularly those incorporating nitrogen-rich rings like pyridazine, represent a promising class of compounds with diverse biological potential.[1] This technical guide outlines a comprehensive workflow for the structural elucidation of a hypothetical novel compound, "3-Pyridazinealanine," serving as a model for the characterization of new chemical entities in drug discovery and development. The methodologies presented are grounded in established analytical techniques and provide a framework for researchers navigating the synthesis, purification, and characterization of such molecules.

Introduction

Pyridazine and its derivatives are recognized for their wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2] The incorporation of an amino acid moiety, such as alanine, onto a pyridazine core could yield novel compounds with unique biological activities and therapeutic potential. The precise determination of the chemical structure of such a novel compound is a critical first step in its development as a potential drug candidate. This process, known as structure elucidation, involves a combination of synthesis, purification, and spectroscopic analysis.

This whitepaper will detail the key experimental protocols and data interpretation strategies necessary for the unambiguous structural determination of a novel pyridazine-containing amino acid.

Synthetic Pathways and Purification

The synthesis of a novel pyridazine-substituted amino acid would likely involve a multi-step process, leveraging established methods for the formation of the pyridazine ring and its subsequent functionalization with the alanine side chain.

General Synthetic Approach

Several synthetic routes can be envisioned for the creation of pyridazine derivatives. One common method involves the condensation of a 1,4-dicarbonyl compound with hydrazine hydrate. For the synthesis of a 3-pyridazine-substituted alanine, a plausible strategy would involve the preparation of a pyridazine precursor with a suitable functional group at the 3-position that can be subsequently converted to the alanine side chain.

A hypothetical synthetic workflow is outlined below:

References

The Diverse Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of the pharmacological potential of the pyridazine scaffold, detailing its broad-spectrum activities, mechanisms of action, and the experimental methodologies used for its evaluation.

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a vast library of derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the significant pharmacological applications of pyridazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antihypertensive, and anticonvulsant properties. Detailed experimental protocols and quantitative activity data are presented to aid researchers in the design and development of novel therapeutic agents based on this remarkable heterocyclic core.

Anticancer Activity: Targeting Key Signaling Pathways

Pyridazine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent inhibitory activity against various cancer cell lines. A primary mechanism of action for many of these compounds is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative pyridazine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4e | MCF-7 (Breast) | 1 - 10 | [3][4] |

| 4f | SK-MEL-28 (Melanoma) | 1 - 10 | [3][4] |

| 2S-5 | MDA-MB-231 (Breast) | 6.21 | [5] |

| 2S-13 | 4T1 (Mouse Breast) | 8.21 | [5] |

| Compound 10 | HepG2 (Liver) | 4.25 | [6] |

| Compound 9 | HepG2 (Liver) | 4.68 | [6] |

| Compound 8 | HepG2 (Liver) | 4.34 | [6] |

| Compound 15 | HepG2 (Liver) | 6.37 | [6] |

| Compound 4 | HepG-2 (Liver) | 17.30 | [7] |

| Compound 4 | HCT-116 (Colon) | 18.38 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[8][9][10][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control.

-

Incubation: Incubate the treated cells for a period of 24 to 72 hours.

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyridazine derivatives have demonstrated significant activity against a range of bacterial and fungal strains, making them attractive candidates for the development of new antimicrobial agents.[12][13]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridazine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Chloro derivatives | E. coli | 0.892 - 3.744 | [12] |

| Chloro derivatives | P. aeruginosa | 0.892 - 3.744 | [12] |

| Chloro derivatives | S. marcescens | 0.892 - 3.744 | [12] |

| Compound 10h | S. aureus | 16 | [15] |

| Compound 8g | C. albicans | 16 | [15] |

| Compound 7 | S. aureus (MRSA) | 7.8 (µM) | [14] |

| Compound 13 | A. baumannii | 3.74 (µM) | [14] |

| Compound 3 | S. aureus (MRSA) | 4.52 (µM) | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[16][17][18][19][20]

-

Preparation of Compounds: Prepare a series of two-fold dilutions of the pyridazine derivatives in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes

Several pyridazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[21][22][23][24] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyridazine derivatives.

| Compound ID | COX-2 IC50 (µM) | Reference |

| Celecoxib (Reference) | 0.32 | [21] |

| Indomethacin (Reference) | 0.22 (for COX-1) | [21] |

| Compound 5f | 1.50 | [24] |

| Compound 6f | 1.15 | [24] |

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess the COX-2 inhibitory potential of compounds is through a commercially available inhibitor screening assay kit.

-

Reagent Preparation: Prepare the assay buffer, heme, and arachidonic acid substrate according to the kit's instructions.

-

Enzyme and Inhibitor Incubation: Add the COX-2 enzyme to a 96-well plate, followed by the pyridazine derivative at various concentrations. Incubate for a specified time (e.g., 10 minutes at 37°C) to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate.

-

Detection: After a set incubation period, add a colorimetric substrate that reacts with the prostaglandin product.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength to quantify the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Antihypertensive Activity: Angiotensin-Converting Enzyme (ACE) Inhibition

Certain pyridazine derivatives have shown promise as antihypertensive agents by inhibiting the angiotensin-converting enzyme (ACE).[25] ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure.

Quantitative Antihypertensive Activity Data

The following table shows the ACE inhibitory activity of a representative pyridazine derivative.

| Compound ID | ACE IC50 (µg/mL) | Reference |

| Lisinopril (Reference) | 0.85 | [25] |

| Compound 6 | 5.78 | [25] |

Experimental Protocol: In Vitro ACE Inhibition Assay

The ACE inhibitory activity can be determined using a fluorometric or colorimetric assay.[26][27][28][29][30]

-

Reagent Preparation: Prepare the assay buffer, ACE enzyme solution, and the fluorogenic or chromogenic substrate (e.g., Abz-Gly-p-Phe(NO2)-Pro-OH).

-

Incubation: In a 96-well plate, combine the ACE enzyme solution with the pyridazine derivative at various concentrations and incubate briefly.

-

Reaction Initiation: Add the substrate to each well to start the reaction.

-

Fluorescence/Absorbance Measurement: Monitor the increase in fluorescence or absorbance over time using a microplate reader. The rate of the reaction is proportional to the ACE activity.

-

Data Analysis: Calculate the percentage of ACE inhibition for each compound concentration and determine the IC50 value.

Anticonvulsant Activity: Modulation of Seizure Activity

Pyridazine derivatives have been investigated for their potential as anticonvulsant agents, with some compounds showing efficacy in preclinical models of epilepsy.

Quantitative Anticonvulsant Activity Data

The following table presents the in vivo anticonvulsant activity of a pyridazine derivative in the maximal electroshock seizure (MES) test. The ED50 is the dose of a drug that is effective in 50% of the tested population.

| Test | Compound ID | ED50 (mg/kg) | Reference |

| MES | C-11 | < 50 | [31] |

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[31][32][33][34][35]

-

Animal Preparation: Use mice or rats for the experiment. Administer the pyridazine derivative or a vehicle control intraperitoneally or orally.

-

Electrode Placement: After a predetermined time for drug absorption, place corneal or ear-clip electrodes on the animal.

-

Electrical Stimulation: Deliver a brief, high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: Determine the percentage of animals protected from the tonic hindlimb extension at each dose and calculate the ED50 value.

Herbicidal Activity

In addition to their therapeutic applications, pyridazine derivatives have also been explored for their potential use in agriculture as herbicides.[36][37]

Further research is required to obtain specific quantitative data and detailed experimental protocols for the herbicidal activity of pyridazine derivatives to include in this guide.

Conclusion

The pyridazine scaffold continues to be a fertile ground for the discovery of novel and potent bioactive molecules. The diverse pharmacological activities highlighted in this guide underscore the therapeutic potential of this heterocyclic system. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of new pyridazine-based therapeutic agents. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]

- 5. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. Broth Microdilution | MI [microbiology.mlsascp.com]

- 19. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

- 21. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and Cyclooxygenase-2 Inhibitory Activity Evaluation of Some Pyridazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 23. researchgate.net [researchgate.net]

- 24. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones : Oriental Journal of Chemistry [orientjchem.org]

- 26. ACE-inhibitory activity assay: IC50 [protocols.io]

- 27. ACE Inhibition Assay [bio-protocol.org]

- 28. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]

- 29. 4.4. ACE Inhibition Assay [bio-protocol.org]

- 30. Angiotensin-converting enzyme inhibitory assay [protocols.io]

- 31. 4.3. Maximal Electroshock Seizure Test [bio-protocol.org]

- 32. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 33. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 35. meliordiscovery.com [meliordiscovery.com]

- 36. researchgate.net [researchgate.net]

- 37. researchgate.net [researchgate.net]

3-Pyridazinealanine: A Non-Canonical Amino Acid for Advanced Protein Engineering and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug discovery. By transcending the limitations of the 20 canonical amino acids, researchers can introduce novel chemical functionalities, biophysical probes, and post-translational modifications into proteins with site-specific precision. This guide focuses on 3-Pyridazinealanine, a synthetic amino acid with unique properties conferred by its pyridazine moiety. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a distinct combination of polarity, hydrogen bonding capabilities, and potential for bio-orthogonal reactions, making this compound a valuable tool for academic and industrial research. This document provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and methods for its incorporation into proteins. It also details experimental protocols and explores its potential applications in studying signaling pathways and developing novel therapeutics.

Properties of this compound

The unique chemical structure of this compound, featuring a pyridazine ring, imparts a range of physicochemical properties that are advantageous for protein engineering and drug development. While experimental data for this compound is not extensively available, its properties can be reasonably estimated based on its close structural analog, 3-(3-pyridyl)alanine, and the known characteristics of the pyridazine heterocycle.[1][2]

Physicochemical Properties

The pyridazine ring is characterized by its weak basicity, high dipole moment, and capacity for robust hydrogen bonding.[3] These features contribute to the unique molecular recognition properties of molecules containing this moiety. The introduction of the pyridazine group in this compound is expected to enhance the hydrophilicity of peptides and proteins into which it is incorporated.[4][5]

| Property | Estimated Value/Characteristic | Source |

| Molecular Formula | C7H9N3O2 | N/A |

| Molecular Weight | 167.17 g/mol | N/A |

| pKa (α-amino group) | ~9.2 | Estimated |

| pKa (α-carboxyl group) | ~2.1 | Estimated |

| pKa (pyridazine ring) | ~2.3 | [3] |

| LogP | < 0 | Estimated |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Solubility | High aqueous solubility | [4][5] |

Spectroscopic Properties

Aromatic non-canonical amino acids often possess unique spectroscopic properties that can be exploited for biophysical studies. While specific data for this compound is not available, the fluorescence properties of its analog, 3-pyridylalanine, can provide some insight. Aromatic amino acids like phenylalanine, tyrosine, and tryptophan have characteristic fluorescence spectra.[6][7] The pyridyl group in pyridylalanine is also expected to exhibit fluorescence, though likely with different excitation and emission maxima compared to the canonical aromatic amino acids.

| Property | Estimated Characteristic | Source |

| UV Absorbance (λmax) | ~260-270 nm | Estimated from pyridazine |

| Fluorescence Emission (λem) | ~300-350 nm | Estimated from pyridylalanine |

| Quantum Yield | Moderate | Estimated |

Synthesis of this compound

Proposed Synthesis Protocol

This multi-step synthesis starts from 3-(chloromethyl)pyridazine and utilizes a malonic ester synthesis approach.

Step 1: Synthesis of Diethyl 2-acetamido-2-((pyridazin-3-yl)methyl)malonate

-

In a round-bottom flask, dissolve diethyl acetamidomalonate in anhydrous ethanol.

-

Add sodium ethoxide to the solution to generate the enolate.

-

Slowly add 3-(chloromethyl)pyridazine to the reaction mixture.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

After cooling, filter the sodium chloride byproduct and concentrate the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography.

Step 2: Hydrolysis and Decarboxylation to form DL-3-Pyridazinealanine

-

Hydrolyze the product from Step 1 with aqueous hydrochloric acid under reflux. This step removes the acetyl and ethyl ester protecting groups and leads to decarboxylation.

-

Neutralize the reaction mixture with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude amino acid.

-

The crude DL-3-Pyridazinealanine can be purified by recrystallization.

Step 3: (Optional) Enantiomeric Resolution

For applications requiring enantiomerically pure L-3-Pyridazinealanine, enzymatic resolution can be employed, a common technique in the synthesis of non-canonical amino acids.[1]

Incorporation of this compound into Proteins

The site-specific incorporation of this compound into a target protein is achieved through genetic code expansion, a powerful technique that utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize a nonsense codon, typically the amber stop codon (UAG).[9][10]

Experimental Workflow for Genetic Code Expansion

Caption: Workflow for incorporating this compound.

Detailed Experimental Protocol: Amber Suppression

This protocol outlines the general steps for incorporating this compound into a target protein expressed in E. coli using the amber suppression method.

1. Plasmid Preparation:

-

Orthogonal Synthetase/tRNA Plasmid: A plasmid expressing an evolved, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNAPylCUA) is required. The aaRS must be evolved to specifically recognize and charge this compound. Given the structural similarity to other aromatic ncAAs, an existing aromatic-ncAA-specific synthetase may serve as a starting point for further evolution.[4][11][12][13]

-

Target Gene Plasmid: The gene of interest is cloned into an expression vector. The codon at the desired site of incorporation is mutated to an amber stop codon (TAG) using site-directed mutagenesis.

2. Transformation and Expression:

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the orthogonal aaRS/tRNA plasmid and the target gene plasmid.

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotics for plasmid selection.

-

Inoculate a single colony into minimal media supplemented with glucose, antibiotics, and 1-2 mM this compound.

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

3. Protein Purification and Characterization:

-

Harvest the cells by centrifugation.

-

Lyse the cells using sonication or a French press.

-

Purify the target protein from the cell lysate using an appropriate method, such as affinity chromatography (e.g., Ni-NTA if the protein is His-tagged).

-

Confirm the successful incorporation of this compound by mass spectrometry (e.g., ESI-MS). The mass of the purified protein should correspond to the theoretical mass of the protein with the incorporated ncAA.[9][11][12][14][15][16][17]

Quantitative Analysis of Incorporation Efficiency

The efficiency of amber suppression can vary depending on the ncAA, the orthogonal pair, and the sequence context of the UAG codon.[1][3][14][18] A common method to quantify incorporation efficiency is to use a reporter protein, such as Green Fluorescent Protein (GFP), with an amber codon at a permissive site. The fluorescence of the full-length protein is compared to that of the wild-type protein expressed under the same conditions.

| Aromatic Non-Canonical Amino Acid | Reported Amber Suppression Efficiency (%) | Host Organism | Source |

| p-Azidophenylalanine | 1.5 - 3.7 times greater than control | E. coli | [13] |

| p-Acetyl-L-phenylalanine | up to 220 µg/mL of protein | Wheat Germ Extract | [18] |

| Various aromatic ncAAs | 51.2 ± 1.9% to 117.0 ± 2.6% | E. coli | [3] |

Applications in Drug Discovery and Signaling Pathway Analysis

The unique properties of the pyridazine ring make this compound a promising tool for drug discovery and the study of cellular signaling. Pyridazine-containing compounds have been investigated as inhibitors of various enzymes, including kinases involved in signaling pathways such as the Vascular Endothelial Growth Factor (VEGF) pathway.[6][17]

VEGF Signaling Pathway

The VEGF signaling pathway is a crucial regulator of angiogenesis (the formation of new blood vessels) and is a key target in cancer therapy. The diagram below illustrates a simplified representation of the VEGF signaling cascade.

References

- 1. Improved amber and opal suppressor tRNAs for incorporation of unnatural amino acids in vivo. Part 2: Evaluating suppression efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. peptide.com [peptide.com]

- 6. atlantis-press.com [atlantis-press.com]

- 7. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 14. nbinno.com [nbinno.com]

- 15. proceedings.neurips.cc [proceedings.neurips.cc]

- 16. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Pyridazinone Compounds: A Technical Guide

Introduction

Pyridazinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3][4][5] The inherent structural features of the pyridazinone scaffold allow for diverse substitutions, leading to the development of potent and selective agents for a variety of therapeutic targets.[6] This technical guide provides an in-depth overview of the current understanding and potential therapeutic applications of pyridazinone compounds, with a focus on their anti-inflammatory, anticancer, and antimicrobial properties. The information presented is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Anti-inflammatory Applications: Targeting Key Mediators of Inflammation

Pyridazinone derivatives have emerged as promising candidates for the treatment of inflammatory disorders by targeting key enzymes involved in the inflammatory cascade, primarily cyclooxygenase-2 (COX-2) and phosphodiesterases (PDEs).[6][7][8]

Cyclooxygenase-2 (COX-2) Inhibition

Selective inhibition of COX-2 is a well-established strategy for managing inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[9] Several pyridazinone derivatives have demonstrated potent and selective COX-2 inhibitory activity.

Quantitative Data for Pyridazinone-based COX-2 Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5a | 12.87 | 0.77 | 16.70 | [7] |

| 5f | 25.29 | 1.89 | 13.38 | [7] |

| Compound 4c | - | 0.26 | - | [10] |

| Compound 6b | - | 0.18 | 6.33 | [10] |

| ABT-963 | - | - | 276 | [11] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

The inhibitory activity of pyridazinone compounds on COX-1 and COX-2 can be determined using a colorimetric inhibitor screening assay.[12][13]

-

Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.

-

Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, the reaction buffer, heme, and either COX-1 or COX-2 enzyme are added.

-

The test compound or vehicle control is then added to the respective wells.

-

The plate is incubated for a specified time at room temperature.

-

Arachidonic acid, the substrate, is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period.

-

The production of prostaglandin H2 is measured colorimetrically at a specific wavelength (e.g., 590 nm) after the addition of a chromogenic substrate.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration. The selectivity index is determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[12]

Signaling Pathway: COX-2 in Inflammation

The diagram below illustrates the signaling pathway leading to the production of prostaglandins by COX-2, a key process in inflammation. Pyridazinone-based inhibitors block the conversion of arachidonic acid to prostaglandin H2.

Caption: COX-2 signaling pathway in inflammation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of specific PDEs, particularly PDE4, has been shown to have anti-inflammatory effects.[6][14]

Quantitative Data for Pyridazinone-based PDE Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Compound 12 | PDE4B | 13 | [4] |

| Compound 4ba | PDE4B | 0.251 | [14] |

| Compound 31 | PDE-III | 1.8 | [15] |

| Compound 32 | PDE-III | 1.6 | [15] |

Experimental Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

The inhibitory activity of pyridazinone compounds against PDEs can be evaluated using various methods, including a non-radioactive assay.[9][14]

-

Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE4B) and the fluorescently labeled cAMP substrate are used.

-

Compound Preparation: Test compounds are dissolved in DMSO and serially diluted.

-

Assay Procedure:

-

The assay is conducted in a 96-well plate format.

-

The test compound or vehicle is pre-incubated with the PDE enzyme in the assay buffer.

-

The fluorescently labeled cAMP substrate is added to initiate the reaction.

-

The reaction is incubated at room temperature.

-

A binding agent that selectively binds to the unhydrolyzed substrate is added, leading to a change in fluorescence polarization.

-

-

Data Analysis: The IC50 values are determined by measuring the change in fluorescence polarization at different compound concentrations.

Signaling Pathway: PDE4 in Inflammation

The diagram below depicts the role of PDE4 in the inflammatory signaling cascade. By inhibiting PDE4, pyridazinone compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.

Caption: PDE4 signaling pathway in inflammation.

Anticancer Applications: Targeting Angiogenesis

A crucial strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, making it an attractive target for anticancer drug development.[14]

Quantitative Data for Pyridazinone-based VEGFR-2 Inhibitors

| Compound | VEGFR-2 IC50 (nM) | Reference |

| Compound IXa-c | 60.70 - 1800 | [9] |

| Compound 17a | - | [9] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

The inhibitory effect of pyridazinone derivatives on VEGFR-2 kinase activity can be assessed using a kinase assay kit.[10][16]

-

Reagents: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP are required.

-

Compound Preparation: Test compounds are prepared in DMSO and diluted to various concentrations.

-

Assay Procedure:

-

The assay is typically performed in a 96-well plate.

-

The VEGFR-2 enzyme is pre-incubated with the test compound or vehicle control.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction mixture is incubated at 30°C for a specified duration.

-

The amount of phosphorylated substrate is quantified, often using a luminescence-based method where the amount of ATP remaining is measured. A decrease in signal indicates kinase activity.

-

-

Data Analysis: The IC50 values are calculated by determining the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.[10]

Signaling Pathway: VEGFR-2 in Angiogenesis

The following diagram illustrates the VEGFR-2 signaling pathway, which is critical for angiogenesis. Pyridazinone-based inhibitors can block this pathway, thereby inhibiting tumor growth.

Caption: VEGFR-2 signaling pathway in angiogenesis.

Antimicrobial Applications

Pyridazinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[2][9][17] Their mechanism of action in this context is often multifaceted and can involve the inhibition of essential microbial enzymes.

Quantitative Data for Pyridazinone-based Antimicrobial Agents

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound IIIa | S. pyogenes, E. coli | - | [2] |

| Compound IIId | A. niger, C. albicans | - | [2] |

| Compound 10h | Staphylococcus aureus | 16 | [9] |

| Compound 8g | Candida albicans | 16 | [9] |

| Compound 14c | B. subtilis | 15.62 | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of pyridazinone compounds against various microorganisms can be determined using the broth microdilution method.[2]

-

Microorganism Preparation: Standardized suspensions of the test microorganisms are prepared in a suitable broth medium.

-

Compound Preparation: The pyridazinone derivatives are dissolved in an appropriate solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Synthesis of a Pyridazinone Core Structure

The following diagram outlines a general synthetic route for the preparation of a 6-phenyl-4,5-dihydropyridazin-3(2H)-one core, a common scaffold in many biologically active pyridazinone derivatives.[2][18]

Caption: General synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.

The pyridazinone scaffold continues to be a highly valuable pharmacophore in drug discovery, yielding compounds with potent and diverse biological activities. The examples provided in this guide highlight the significant potential of pyridazinone derivatives as anti-inflammatory, anticancer, and antimicrobial agents. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly lead to the development of new and effective therapeutic agents based on this versatile heterocyclic core. The detailed experimental protocols and signaling pathway diagrams presented herein serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of pyridazinone compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. musechem.com [musechem.com]

- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 6. frontiersin.org [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. mdpi.com [mdpi.com]

- 12. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. cusabio.com [cusabio.com]

- 15. Phosphodiesterase-5 Inhibitors: Action on the Signaling Pathways of Neuroinflammation, Neurodegeneration, and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

3-Pyridazinealanine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridazinealanine, systematically known as 2-Amino-3-(pyridazin-3-yl)propanoic acid, is a non-proteinogenic amino acid containing a pyridazine moiety. The presence of the nitrogen-containing heterocyclic pyridazine ring imparts unique chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available chemical data, potential synthetic approaches, and biological context of this compound and its closely related analogs.

Chemical Data

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Source |

| CAS Number | 89853-75-8 | [1] |

| Systematic Name | 2-Amino-3-(pyridazin-3-yl)propanoic acid | |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.17 g/mol | [1] |

| Canonical SMILES | C1=CC(=CN=N1)CC(C(=O)O)N | |

| InChI Key | Not available |

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthetic protocols specifically for this compound are scarce in the public domain. However, general methods for the synthesis of related amino acid derivatives and pyridazine compounds can be adapted.

A plausible synthetic approach for this compound would involve the alkylation of a glycine enolate equivalent with a 3-(halomethyl)pyridazine or a related electrophile. Another general method for synthesizing similar amino acids involves the Strecker synthesis, starting from 3-pyridazinecarboxaldehyde.

A general, multi-step synthesis for a structural analog, 2-Amino-3-(pyridin-3-yl)propanoic acid, has been described and involves the following key transformations[3]:

-

Condensation: Reaction of pyridine-3-carboxaldehyde with glycine to form a Schiff base intermediate. This step is typically performed in a solvent system like ethanol/water with mild heating.[3]

-

Reduction: The resulting imine is then reduced to the corresponding amine. Sodium borohydride is a common reducing agent for this transformation.[3]

-

Purification: The final product is then purified, which may involve crystallization or chromatographic techniques. For enhanced solubility and stability, it can be converted to a hydrochloride salt.[3]

It is important to note that the direct application of this protocol to the pyridazine analogue would require 3-pyridazinecarboxaldehyde as the starting material, and optimization of reaction conditions would be necessary.

Biological Activity and Signaling Pathways

Specific biological data and defined signaling pathways for this compound are not well-documented in publicly available literature. However, the broader class of pyridazine and pyridazinone derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities. These activities provide a basis for the potential biological relevance of this compound.

Derivatives of the pyridazine scaffold have been reported to possess activities including, but not limited to:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antiviral

-

Cardiovascular effects

The diverse biological activities of pyridazine-containing compounds suggest that they can interact with various biological targets. For instance, some pyridazinone derivatives have been shown to act as vasorelaxants, potentially through the modulation of endothelial nitric oxide synthase (eNOS).

Given the structural similarity of this compound to natural amino acids, it could potentially act as an antagonist or inhibitor in metabolic pathways involving these amino acids. For example, a related compound, (R)-2-amino-3-(4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)propanoic acid, has been investigated as an NMDA receptor glycine site agonist.[4] This suggests that amino acid derivatives incorporating nitrogen-containing heterocycles can interact with neurotransmitter receptors.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Experimental Workflows and Diagrams

As specific experimental data and signaling pathways for this compound are not available, a generalized workflow for the synthesis of a pyridazine-containing amino acid is presented below, based on established chemical principles.

Caption: Generalized synthetic workflow for this compound.

Conclusion

This compound (CAS 89853-75-8) is a fascinating molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data for this compound is limited, the known biological activities of the broader pyridazine class of compounds suggest that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to fully characterize its physicochemical properties, develop robust synthetic protocols, and explore its biological activity profile and mechanism of action. This guide serves as a foundational resource for scientists and researchers interested in pursuing studies on this and related compounds.

References

- 1. chembk.com [chembk.com]

- 2. 2-Amino-3-(pyridin-4-yl)propanoic acid hydrochloride | C8H11ClN2O2 | CID 69622837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2-Amino-3-(pyridin-3-yl)propanoic acid (EVT-249955) | 17470-24-5 [evitachem.com]

- 4. Frontiers | Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity [frontiersin.org]

An In-depth Technical Guide to Pyridazine-Containing Amino Acids, with a Focus on 3-Pyridazinealanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pyridazine-containing amino acids, a class of unnatural amino acids with significant potential in medicinal chemistry and drug development. While specific research on 3-Pyridazinealanine (2-amino-3-(pyridazin-3-yl)propanoic acid) is limited, this document extrapolates from the broader knowledge of pyridazine chemistry to detail its probable synthesis, potential biological activities, and the historical context of pyridazine-based compounds. This guide serves as a foundational resource for researchers interested in exploring the therapeutic and scientific applications of this novel class of amino acids.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other molecular interactions have led to its incorporation into a wide range of biologically active compounds. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3] The incorporation of a pyridazine moiety into an amino acid structure, such as in this compound, offers the potential to create novel building blocks for peptide and small molecule drug discovery, combining the biological significance of the pyridazine core with the versatile chemistry of amino acids.

Discovery and History

The parent heterocycle, pyridazine, was first synthesized by Emil Fischer through the condensation of phenylhydrazine and levulinic acid.[4] However, pyridazines are rare in nature.[4] The first naturally occurring pyridazine-containing amino acids, classified as hexahydropyridazines, were discovered in 1971, produced by the bacterium Streptomyces jamaicensis.[5] Shortly after, the antifungal agent pyridazomycin, which also contains a pyridazine ring, was isolated from Streptomyces violaceoniger.[5][6]

Synthesis of Pyridazine-Containing Amino Acids

A specific, detailed experimental protocol for the synthesis of this compound is not prominently described in the reviewed literature. However, based on established methods for the synthesis of unnatural amino acids and pyridazine derivatives, a plausible synthetic route can be proposed.

Proposed Experimental Protocol for the Synthesis of this compound

This proposed protocol is based on the general principles of amino acid synthesis, such as the malonic ester synthesis, adapted for a pyridazine-containing starting material.

Objective: To synthesize 2-amino-3-(pyridazin-3-yl)propanoic acid.

Materials:

-

3-(Chloromethyl)pyridazine

-

Diethyl acetamidomalonate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid

-

Sodium hydroxide

-

Dichloromethane

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Methodology:

-

Alkylation of Diethyl Acetamidomalonate:

-

Dissolve diethyl acetamidomalonate in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a stirring bar.

-

Add a solution of sodium ethoxide in ethanol dropwise to the stirred solution at room temperature to form the enolate.

-

To the resulting solution, add 3-(chloromethyl)pyridazine dropwise.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude diethyl 2-acetamido-2-((pyridazin-3-yl)methyl)malonate.

-

-

Hydrolysis and Decarboxylation:

-

Reflux the crude product from the previous step with a solution of concentrated hydrochloric acid.

-

Continue refluxing for several hours to effect both the hydrolysis of the ester and amide groups and the decarboxylation of the malonic acid derivative.

-

Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the crude amino acid.

-

Filter the precipitate and wash with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 2-amino-3-(pyridazin-3-yl)propanoic acid.

-

Characterization: The final product should be characterized by techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.

General Synthetic Workflow

The synthesis of a pyridazine-containing amino acid can be visualized as a multi-step process.

Caption: A generalized workflow for the synthesis of pyridazine-containing amino acids.

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are scarce, the extensive research on the pyridazine scaffold suggests several potential areas of therapeutic interest.

Anticancer Activity

A significant body of research highlights the anticancer potential of pyridazine derivatives.[1][2] These compounds have been shown to target various pathways involved in cancer progression.

Table 1: Examples of Anticancer Mechanisms of Pyridazine Derivatives

| Target/Mechanism | Description | Reference |

| Kinase Inhibition | Inhibition of cyclin-dependent kinases (CDKs) that regulate cell proliferation. | [8] |

| GLS1 Inhibition | Targeting glutaminase 1 (GLS1), which is involved in aberrant tumor metabolism. | [2] |

| TRK Inhibition | Inhibition of tropomyosin receptor kinases (TRKs), which are involved in cell signal transduction. | [2] |

| BRD Inhibition | Targeting bromodomain containing proteins (BRDs) involved in epigenetic modifications. | [2] |

Given this precedent, this compound could be a valuable building block for synthesizing novel peptides or small molecules with potential anticancer activity.

Potential Signaling Pathway Involvement

A hypothetical signaling pathway that could be modulated by a this compound-containing therapeutic is the receptor tyrosine kinase (RTK) pathway, which is often dysregulated in cancer.

Caption: A diagram illustrating the potential inhibition of an RTK signaling pathway.

Other Potential Pharmacological Activities

The pyridazine nucleus is associated with a wide array of other biological activities. Therefore, this compound could be explored for its potential in:

-

Anti-inflammatory and Analgesic Effects: Some pyridopyridazinone derivatives have shown potent anti-inflammatory and analgesic properties.[8]

-

Antimicrobial Activity: Various pyridazine derivatives have been reported to possess antibacterial and antifungal properties.[3]

-

Cardiovascular Applications: Certain pyridazine compounds have been investigated for their effects on the cardiovascular system.[3]

Future Directions and Conclusion

The field of unnatural amino acids continues to be a fertile ground for the discovery of novel therapeutic agents. While this compound remains a relatively unexplored molecule, the well-documented and diverse biological activities of the pyridazine scaffold strongly suggest that it is a compound of significant interest.

Future research should focus on:

-

Developing and optimizing a robust synthetic route for this compound to make it more accessible for study.

-

Conducting in vitro and in vivo studies to elucidate its specific biological activities, particularly in the context of cancer and inflammatory diseases.

-

Incorporating this compound into peptides and peptidomimetics to explore its potential in modulating protein-protein interactions and other biological processes.

References

- 1. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyridazine and its derivatives | PPTX [slideshare.net]

- 4. Pyridazine - Wikipedia [en.wikipedia.org]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. Formation of the Pyridazine Natural Product Azamerone Involves the Biosynthetic Rearrangement of an Aryl Diazoketone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 89853-75-8|2-Amino-3-(pyridazin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 8. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]

A Technical Guide to Pyridazine Analogues and Derivatives in Drug Discovery

Disclaimer: Initial searches for "3-Pyridazinealanine analogues and derivatives" did not yield specific compounds or research programs under this exact nomenclature in publicly available scientific literature. This suggests that this may be a highly specialized, novel, or proprietary area of research not yet widely published. This guide will therefore focus on the broader, well-documented class of pyridazine and pyridazinone derivatives, for which a substantial body of research exists. The principles, pathways, and protocols discussed herein are representative of the core pyridazine scaffold and are foundational for the development of any novel analogue, including potential alanine conjugates.

Introduction to the Pyridazine Scaffold

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it a versatile scaffold for designing biologically active molecules.[2] Pyridazine and its oxidized form, pyridazinone, are central to numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular applications.[3][4][5] This guide provides an in-depth overview of the synthesis, mechanisms of action, and therapeutic potential of pyridazine derivatives, supported by experimental data and protocols.

Synthesis of Pyridazine Derivatives

The synthesis of the pyridazine core typically involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine. A variety of synthetic strategies have been developed to create diverse libraries of substituted pyridazines.

General Synthetic Strategy: Diaza-Wittig Reaction

One robust method involves the Diaza-Wittig reaction, starting from 1,3-diketones. This strategy allows for versatile substitution on the resulting pyridazine ring.[1][6]

Experimental Protocol: Synthesis via Diaza-Wittig Reaction [1]

-

Synthesis of α-diazo-β-ketoester: A solution of a β-ketoester in a suitable solvent (e.g., acetonitrile) is treated with a diazo transfer reagent (e.g., p-acetamidobenzenesulfonyl azide) and a mild base (e.g., triethylamine) at 0°C to room temperature. The reaction is monitored by TLC until completion. The product is isolated via extraction and purified by filtration.

-

Phosphazine Intermediate Formation: The crude α-diazo-β-ketoester is dissolved in a solvent such as dichloromethane.

-

Diaza-Wittig Reaction & Cyclization: A phosphine, such as tributylphosphine in diisopropyl ether, is added to the solution.[1] This mixture is stirred, often resulting in the precipitation of the pyridazine product. The reaction proceeds via a tandem process involving the formation of a phosphazine intermediate followed by intramolecular cyclization.

-

Purification: The resulting pyridazine derivative is collected by filtration and can be further purified by recrystallization or column chromatography.[1]

A workflow for this synthesis is visualized below.

Caption: General workflow for pyridazine synthesis.

Mechanism of Action & Biological Targets

Pyridazine derivatives exert their biological effects by modulating a variety of signaling pathways implicated in disease. Their diverse activities stem from their ability to target key proteins such as kinases, inflammatory mediators, and amyloidogenic proteins.

Anticancer Activity: JNK Pathway Inhibition

Certain 3,6-disubstituted pyridazine derivatives have demonstrated potent anticancer activity by targeting the c-Jun N-terminal kinase (JNK) pathway.[7][8] The JNK pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, which regulates cell proliferation, apoptosis, and inflammation. Overactivation of this pathway is common in many cancers.

These pyridazine compounds act by downregulating the expression of the JNK1 gene and inhibiting the phosphorylation of its downstream targets, c-Jun and c-Fos.[8] This leads to the restoration of p53 tumor suppressor activity and ultimately induces apoptosis in cancer cells.

References

- 1. lirias.kuleuven.be [lirias.kuleuven.be]

- 2. researchgate.net [researchgate.net]

- 3. sarpublication.com [sarpublication.com]

- 4. researchgate.net [researchgate.net]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. Strategy for the synthesis of pyridazine heterocycles and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridazinealanine is a synthetic amino acid analog containing a pyridazine moiety. The pyridazine ring is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] A thorough understanding of the spectroscopic characteristics of novel pyridazine derivatives like this compound is crucial for their identification, purity assessment, and structural elucidation during the drug discovery and development process. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridazine ring and the alanine side chain.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-4 | ~8.9 - 9.1 | Doublet of doublets | 1H | Pyridazine ring |

| H-5 | ~7.6 - 7.8 | Multiplet | 1H | Pyridazine ring |

| H-6 | ~9.2 - 9.4 | Doublet of doublets | 1H | Pyridazine ring |

| α-H | ~4.0 - 4.2 | Triplet | 1H | Alanine CH |

| β-H | ~3.3 - 3.5 | Doublet | 2H | Alanine CH₂ |

| NH₂ | Variable | Broad singlet | 2H | Amino group |

| OH | Variable | Broad singlet | 1H | Carboxylic acid |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C-3 | ~155 - 160 | Pyridazine ring (substituted) |

| C-4 | ~125 - 130 | Pyridazine ring |

| C-5 | ~135 - 140 | Pyridazine ring |

| C-6 | ~150 - 155 | Pyridazine ring |

| α-C | ~50 - 55 | Alanine CH |

| β-C | ~35 - 40 | Alanine CH₂ |

| C=O | ~170 - 175 | Carboxylic acid |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (Amine) | 3400 - 3250 | Medium |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1725 - 1700 | Strong |

| C=N stretch (Pyridazine) | 1600 - 1550 | Medium |

| C=C stretch (Pyridazine) | 1500 - 1400 | Medium |

| N-H bend (Amine) | 1650 - 1580 | Medium |

| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. The molecular weight of pyridazine is 80.09 g/mol .[5][6]

| Ion | Predicted m/z | Comment |

| [M+H]⁺ | 168.07 | Molecular ion peak (positive ion mode) |

| [M-H]⁻ | 166.05 | Molecular ion peak (negative ion mode) |

| [M-COOH]⁺ | 123.06 | Loss of the carboxylic group |

| [C₄H₃N₂CH₂]⁺ | 93.05 | Fragmentation of the alanine side chain |

| [C₄H₄N₂]⁺ | 80.04 | Pyridazine ring fragment |

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O).[7] The choice of solvent depends on the solubility of the compound.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the NMR spectrometer to the specific solvent and probe.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.[8]

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.[8]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

-

Sample Preparation (ATR - Attenuated Total Reflectance):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Background Spectrum: Record a background spectrum of the empty ATR crystal or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum:

-

Place the sample (ATR or KBr pellet) in the IR beam path.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.

-

Further dilute the sample solution with the mobile phase to a final concentration of 1-10 µg/mL.

-

-

Ionization Method:

-

Electrospray ionization (ESI) is a suitable method for a polar molecule like this compound.

-

Operate in both positive and negative ion modes to obtain comprehensive data.

-

-

Mass Analyzer:

-

A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

For high-resolution mass spectrometry (HRMS), a TOF or Orbitrap analyzer is recommended to determine the exact mass and elemental composition.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

-

-

Data Analysis:

-

Determine the molecular weight from the m/z of the molecular ion.

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Potential Biological Signaling Pathways

Pyridazine derivatives are known to interact with various biological targets and signaling pathways.[1][2][3][4] While the specific pathways for this compound are yet to be determined, a hypothetical workflow for investigating its biological activity is presented below.

Caption: A generalized workflow for the preclinical evaluation of this compound.

References